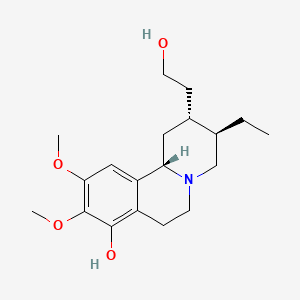
Ankorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ankorine is a pyridoisoquinoline that is 1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline which is substituted at positions 2, 3, and 8 by 2-hydroxyethyl, ethyl, and hydroxy groups, respectively, and by methoxy groups at positions 9 and 10 (the 2R,3R,11bS stereoisomer). It is a benzo[a]quinolizidine alkaloid isolated from the Indian medicinal plant Alangium lamarckii. It has a role as a plant metabolite. It is a member of isoquinolines, a member of phenols, a tertiary amino compound, an aromatic ether, a primary alcohol, an isoquinoline alkaloid and a pyridoisoquinoline.
Applications De Recherche Scientifique
Ankorine has shown promising results in anticancer research. Studies have evaluated its antiproliferative effects against various human tumor cell lines, indicating its potential as a therapeutic agent.
Case Study: Antiproliferative Activity
In a study conducted on extracts from Alangium salviifolium, this compound was tested for its cytotoxic effects against several cancer cell lines, including:
- Lung Carcinoma (A549)
- Triple-Negative Breast Cancer (MDA-MB-231)
- Cervical Carcinoma (HeLa)
The results indicated that this compound exhibited significant antiproliferative activity at submicromolar concentrations across these cell lines, suggesting its utility in developing cancer therapies .
Safety and Toxicity Studies
Safety evaluations are crucial for any potential therapeutic agent. A sub-chronic toxicity study on the aqueous extract of Alangium salviifolium indicated that this compound did not exhibit significant toxic effects at therapeutic doses. Parameters such as body weight, biochemical markers, and histopathological examinations showed no adverse effects in treated groups compared to controls .
Pharmacological Properties
Beyond its anticancer properties, this compound is part of a broader category of bioactive compounds derived from plants that have been shown to possess various pharmacological activities:
- Antioxidant Activity : Compounds like this compound may contribute to reducing oxidative stress.
- Anti-inflammatory Effects : Plant extracts containing this compound have been studied for their ability to modulate inflammatory responses.
Future Research Directions
Given the promising results associated with this compound, future research should focus on:
- Mechanistic Studies : Further elucidation of the molecular pathways influenced by this compound in cancer cells.
- Formulation Development : Investigating delivery methods that enhance bioavailability and efficacy.
- Clinical Trials : Conducting human trials to establish safety and therapeutic efficacy in cancer patients.
Propriétés
Numéro CAS |
13849-54-2 |
|---|---|
Formule moléculaire |
C19H29NO4 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol |
InChI |
InChI=1S/C19H29NO4/c1-4-12-11-20-7-5-14-15(16(20)9-13(12)6-8-21)10-17(23-2)19(24-3)18(14)22/h10,12-13,16,21-22H,4-9,11H2,1-3H3/t12-,13-,16-/m0/s1 |
Clé InChI |
UYQRWUWLBSTWCM-XEZPLFJOSA-N |
SMILES |
CCC1CN2CCC3=C(C(=C(C=C3C2CC1CCO)OC)OC)O |
SMILES isomérique |
CC[C@H]1CN2CCC3=C(C(=C(C=C3[C@@H]2C[C@@H]1CCO)OC)OC)O |
SMILES canonique |
CCC1CN2CCC3=C(C(=C(C=C3C2CC1CCO)OC)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















